molecular formula C16H12BrF2NO B1469349 5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole CAS No. 1337532-54-3

5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole

Cat. No. B1469349
M. Wt: 352.17 g/mol
InChI Key: VABCKUZSJTWHQV-UHFFFAOYSA-N
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Description

The compound “5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole” is a complex organic molecule. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring plays a main role in cell biology and has various biologically vital properties . The compound also contains bromine, fluorine, and acetyl groups, which can significantly influence its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the indole ring, the bromine and fluorine atoms, and the acetyl group. Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . The bromine and fluorine atoms are halogens, which are known for their high electronegativity and can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Antimicrobial Activity

5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole derivatives exhibit significant antimicrobial properties. Studies have shown the effectiveness of these compounds against various bacterial and fungal strains. For instance, new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole have demonstrated high antibacterial activity (Mageed, El- Ezabi, & Khaled, 2021). Additionally, compounds containing 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures have shown antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting a unique mechanism of action that could be significant in overcoming existing resistance mechanisms (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).

Pharmaceutical Applications

The synthesis and structural studies of derivatives of 5-bromo-1H-indole have led to the development of novel compounds with potential pharmaceutical applications. For example, the reaction between 5-bromo-1H-indole and various compounds has resulted in the synthesis of new substances, such as 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which have potential for pharmaceutical use due to their unique structural characteristics (Zhao-chan, 2013). Further, 5-bromo-1H-indole derivatives have been used in the development of novel serotonin receptor antagonists, like SUVN-502, for the potential treatment of cognitive disorders, demonstrating the versatility of these compounds in drug discovery (Nirogi et al., 2017).

Crystallography and Structural Analysis

Crystallographic and structural analysis of 5-bromo-1H-indole derivatives have provided insights into their molecular structure and interactions. Studies involving X-ray diffraction and DFT (Density Functional Theory) have been conducted to understand the molecular structure of compounds like 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles, revealing intricate details about hydrogen bonding networks and π-stacking of the indole moiety (Mphahlele, 2018). Such structural analyses are crucial in the development of new drugs and materials.

Synthesis and Chemical Reactions

The synthesis and chemical reactions of 5-bromo-1H-indole derivatives have been extensively studied, leading to the creation of novel compounds. Techniques like Fischer Cyclization and Sonogashira cross-coupling have been employed to synthesize complex heterocycles containing 5-bromo-1H-indole frameworks, demonstrating the compound's versatility in organic synthesis (Alekseyev, Amirova, & Terenin, 2015). These synthetic methodologies are pivotal in medicinal chemistry for the creation of new therapeutic agents.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve investigating the biological activities of “5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole” and its potential applications in medicine.

properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO/c17-12-1-4-15-10(7-12)5-6-20(15)16(21)9-11-8-13(18)2-3-14(11)19/h1-4,7-8H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCKUZSJTWHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole

Synthesis routes and methods

Procedure details

To a mixture of (2,5-difluorophenyl)acetic acid (0.869 g, 5.05 mmol) and HATU (2.112 g, 5.55 mmol) in N,N-Dimethylformamide (DMF) (10 mL) was added Hunig's base (0.882 mL, 5.05 mmol), and the resulting mixture was stirred for 15 minutes at room temperature. 5-bromo-2,3-dihydro-1H-indole (1 g, 5.05 mmol) was added, and the reaction mixture was stirred at room temperature for 1 hour. The mixture was poured onto water, and the resulting aqueous mixture was filtered to afford 5-bromo-1-[(2,5-difluorophenyl)acetyl]-2,3-dihydro-1H-indole (1.6 g) as a tan solid.
Quantity
0.869 g
Type
reactant
Reaction Step One
Name
Quantity
2.112 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.882 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org

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